Tert-butyl 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a complex organic compound characterized by its bicyclic structure that incorporates both nitrogen and oxygen atoms. Its molecular formula is CHBrNO, and it has a molecular weight of 338.24 g/mol. This compound belongs to the class of azabicyclo compounds, which are often investigated for their potential biological activities and applications in medicinal chemistry.
Tert-butyl 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is classified as an azabicyclic compound due to its unique bicyclic structure featuring a nitrogen atom within the ring system. This classification is significant because compounds in this category often exhibit interesting chemical properties and biological activities.
The synthesis of tert-butyl 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps:
The reaction conditions must be optimized for temperature and concentration to ensure high yields and purity of the final product. The use of catalysts may enhance the efficiency of the synthesis process .
The molecular structure of tert-butyl 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate features a bicyclic framework with a tert-butyl group and a bromophenyl substituent at specific positions on the ring system.
This structural data is crucial for understanding the compound's reactivity and potential applications in various fields .
Tert-butyl 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can participate in several chemical reactions:
The specific reagents and conditions for these reactions include:
The mechanism of action for tert-butyl 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with biological targets, such as enzymes or receptors, which can alter their activity and lead to various biological effects. The specific pathways depend on the compound's structure and the nature of its interactions within biological systems.
Relevant data regarding these properties are essential for assessing the compound's usability in various applications .
Tert-butyl 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific applications:
These applications highlight the compound's versatility and importance in both academic research and industrial settings .
The 3-azabicyclo[3.1.0]hexane architecture delivers three critical advantages for bioactivity:
Table 1: Bioactivity Comparison of Azabicyclo[3.1.0]hexane Derivatives
Compound | CAS Number | Molecular Weight | Primary Bioactivity |
---|---|---|---|
Unsubstituted scaffold | 936551-50-7 | 183.25 g/mol | Synthetic intermediate |
6-Oxa analog | 114214-49-2 | 185.22 g/mol | Neurological agent development |
(1S,5R)-1-Amino derivative | 1817806-51-1 | 198.27 g/mol | Glycine transporter inhibition |
The 4-bromophenyl group at the bridgehead position (C1) serves as a versatile pharmacophore amplifier with three distinct mechanistic roles:
Table 2: Electronic and Steric Comparison of Bridgehead Substituents
Substituent | Hammett σm | Van der Waals Volume (ų) | Relative Potency |
---|---|---|---|
4-Bromophenyl | 0.39 | 35.7 | 1.0 (reference) |
Phenyl | 0.00 | 31.2 | 0.3–0.5 |
4-Trifluoromethyl | 0.54 | 42.3 | 0.7–0.9 |
4-Cyanophenyl | 0.56 | 33.9 | 0.6–0.8 |
The strategic implementation of tert-butyloxycarbonyl (Boc) protection revolutionized azabicyclic compound development through three key phases:
Table 3: Key Milestones in Azabicyclo[3.1.0]hexane Therapeutics Development
Year | Patent/Innovation | Application | Significance |
---|---|---|---|
2012 | WO2013017657A1 | Glycine transporter inhibition | First CNS-penetrant analogs with IC50 < 10 nM |
2008 | EP2079690B1 | Orexin receptor modulation | Demonstrated 1000-fold selectivity over related targets |
2023 | Chiral amino derivatives [7] | Prodrug delivery systems | Achieved sustained release (>24 h plasma half-life) |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7